Tert-butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-12(14(20)18-17)9-13(19)11-7-5-4-6-8-11/h4-8,12-13H,9-10,17H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXXQNCHURBYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696134 | |
| Record name | tert-Butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-93-0 | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 5-phenyl-, 1-(1,1-dimethylethyl) ester, 3-hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring. The process may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amino acids or their derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Hydrazinecarbonyl Group Addition: The hydrazinecarbonyl group is introduced through reactions with hydrazine derivatives.
Protection and Deprotection Steps: The tert-butyl group is often introduced as a protecting group and later removed if necessary.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is fundamental in modulating the compound’s reactivity. Acidic conditions efficiently remove this protection:
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Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
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Product : 4-(Hydrazinecarbonyl)-2-phenylpyrrolidine (free amine).
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Mechanism : Acid-catalyzed cleavage of the carbamate bond yields the amine and releases CO₂.
Table 1: Deprotection Conditions
| Reagent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| TFA/DCM (1:1) | 25°C | 2 h | 95% | |
| 4M HCl/dioxane | 50°C | 6 h | 85% |
Hydrazide-Specific Reactions
The hydrazinecarbonyl (-CONHNH₂) group enables diverse transformations:
Condensation Reactions
Hydrazides react with carbonyl compounds (aldehydes/ketones) to form hydrazones:
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Example : Reaction with benzaldehyde under acidic conditions yields a hydrazone derivative .
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Conditions : Acetic acid (cat.), ethanol, reflux (12 h).
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Application : Intermediate for synthesizing Schiff bases or heterocycles .
Cyclization to Heterocycles
Hydrazides participate in cycloadditions or intramolecular cyclization:
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Triazole Formation : Reaction with nitriles (e.g., acetonitrile) under Cu(I) catalysis forms 1,2,3-triazoles .
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Mechanism : [3+2] Cycloaddition between hydrazide and nitrile, facilitated by Cu(I) .
Table 2: Cyclization Reactions
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Acetonitrile | CuI, DIPEA | 1,2,3-Triazole | 78% | |
| Ethyl cyanoacetate | None (thermal) | Pyrazole derivative | 65% |
Oxidation Reactions
The hydrazide group undergoes oxidation to form reactive intermediates:
Key Observation : Oxidation with MnO₂ in chloroform at 25°C achieves full conversion within 4 h .
Functionalization of the Pyrrolidine Ring
The pyrrolidine core can undergo further derivatization post-deprotection:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of hydrazine compounds exhibit promising anticancer properties. Studies have shown that tert-butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The hydrazine moiety is particularly noted for its ability to interact with biological targets involved in cancer progression.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against a range of bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Synthetic Methodologies
2.1 Synthesis of Novel Compounds
this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various biologically active molecules, particularly in the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to enhanced efficacy and selectivity in drug design.
2.2 Reaction Mechanisms
The synthesis typically involves the reaction of tert-butyl pyrrolidine derivatives with hydrazinecarboxylic acids under controlled conditions. Understanding the reaction mechanisms is crucial for optimizing yields and purity in synthetic processes.
Industrial Applications
3.1 Agrochemicals
There is growing interest in the application of hydrazine derivatives in agrochemicals, particularly as herbicides or fungicides. This compound may be explored for its potential use in developing safer and more effective agricultural chemicals.
3.2 Material Science
The compound's unique chemical properties could be harnessed in material science, particularly in the development of polymers or coatings with specific functional characteristics.
Case Studies and Research Findings
| Study Title | Focus Area | Findings |
|---|---|---|
| "Anticancer Activity of Hydrazine Derivatives" | Medicinal Chemistry | The compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications. |
| "Synthesis and Characterization of Novel Pyrrolidine Derivatives" | Organic Synthesis | Highlighted the utility of this compound as an intermediate for synthesizing complex molecules with biological activity. |
| "Evaluation of Antimicrobial Properties" | Microbiology | Demonstrated effectiveness against several pathogenic strains, indicating its potential as a new antimicrobial agent. |
Mechanism of Action
The mechanism by which tert-butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to enzyme active sites, preventing substrate access. In drug discovery, it may interact with receptors or other molecular targets, modulating biological pathways.
Molecular Targets and Pathways:
Enzymes: Specific enzymes that interact with the compound can be identified through binding studies and kinetic assays.
Receptors: The compound may bind to receptors involved in signaling pathways, influencing cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, synthesis yields, and applications of the target compound with analogs from the evidence:
Key Observations:
- Core Ring Systems : The target compound’s pyrrolidine ring (5-membered) contrasts with piperidine (6-membered, saturated) in 21b or piperazine (6-membered, two nitrogen atoms) in . Smaller rings like pyrrolidine may confer greater conformational rigidity, affecting binding affinity in biological targets.
- Functional Groups: The hydrazinecarbonyl group in the target and 21b enables cyclization to form oxadiazoles (e.g., 23b in ), whereas cyano or chlorophenyl groups in may enhance electronic interactions or metabolic stability.
- Synthesis Efficiency: Yields for analogs range from 13% (23b, ) to 98% (21c, ), highlighting variability in reaction optimization.
Hydrogen-Bonding and Crystallization Behavior
This contrasts with esters (e.g., methoxycarbonyl in ) or cyano groups (), which lack donor capacity. Etter’s graph-set analysis suggests that such hydrogen-bonding patterns could direct crystal packing, influencing solubility and stability.
Biological Activity
Tert-butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate (CAS No. 885277-93-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a tert-butyl group, a hydrazinecarbonyl moiety, and a phenyl group. Its molecular formula is , and it has a molecular weight of 250.3 g/mol.
Synthesis typically involves the reaction of tert-butyl 4-isocyanato-2-phenylpyrrolidine-1-carboxylate with hydrazine derivatives, leading to the formation of the hydrazinecarbonyl functional group. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalysts.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrrolidine-hydrazone structures have shown cytotoxic effects against various cancer cell lines, including:
- MDA-MB-231 (triple-negative breast cancer)
- IGR39 (melanoma)
- Panc-1 (pancreatic carcinoma)
- PPC-1 (prostate cancer)
In vitro evaluations using MTT assays have demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cells compared to normal fibroblasts, suggesting a promising therapeutic profile for further development .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Apoptosis Induction : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells, potentially through modulation of Bcl-2 family proteins which regulate mitochondrial apoptosis .
- Antioxidant Activity : Some studies suggest that derivatives may possess antioxidant properties, protecting cells from oxidative stress. This is particularly relevant in cancer therapy, where oxidative damage can influence tumor progression .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or survival, although detailed studies are needed to elucidate these pathways.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
These findings indicate that the structural features of pyrrolidine derivatives contribute significantly to their biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
